REACTION_CXSMILES
|
Br[C:2]1[N:7]=[N:6][C:5]([NH2:8])=[N:4][CH:3]=1.[F:9][C:10]1[CH:17]=[C:16](B2OC(C)(C)C(C)(C)O2)[CH:15]=[CH:14][C:11]=1[C:12]#[N:13].C(=O)([O-])[O-].[K+].[K+].ClCCl.[OH-].[Na+]>O1CCOCC1.O>[NH2:8][C:5]1[N:6]=[N:7][C:2]([C:16]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[C:10]([F:9])[CH:17]=2)=[CH:3][N:4]=1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
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BrC1=CN=C(N=N1)N
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Name
|
|
Quantity
|
145.43 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
355.4 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.14 g
|
Type
|
reactant
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
86 °C
|
Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added
|
Type
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CUSTOM
|
Details
|
to give a deep red solution
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Type
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CUSTOM
|
Details
|
The mixture was degassed
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Type
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ADDITION
|
Details
|
was added at room temperature
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
was degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling with nitrogen for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
to 0-5° C.
|
Type
|
ADDITION
|
Details
|
1,4-Dioxane (400 mL) was added to the cooled reaction mixture before a solution of 3.3 M aqueous hydrochloric acid solution (HCl, 1900 mL)
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Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
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STIRRING
|
Details
|
The mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid collected
|
Type
|
STIRRING
|
Details
|
was stirred with 1,4-dioxane (260 mL)
|
Type
|
ADDITION
|
Details
|
added 1N HCl (400 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
obtained earlier
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (EtOAc, 2×2 L)
|
Type
|
EXTRACTION
|
Details
|
The combined ethyl acetate extracts was extracted with 1 N aqueous hydrochloric acid solution (HCl, 3×200 mL)
|
Type
|
ADDITION
|
Details
|
The combined aqueous solution was then treated with activated charcoal (20 g)
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a celite bed
|
Type
|
TEMPERATURE
|
Details
|
the filtrate was cooled to 0-5° C. with an ice-water bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0-5° C. for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solids collected
|
Type
|
WASH
|
Details
|
were washed with aqueous ammonium hydroxide (1 to 3 of 28% concentrated NH4OH to water, 1900 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40-45° C. to constant weight
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=NC(=CN1)C1=CC(=C(C#N)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101.2 g | |
YIELD: PERCENTYIELD | 82.3% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |